molecular formula C9H17BO3 B066742 (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL CAS No. 167896-48-2

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL

Cat. No.: B066742
CAS No.: 167896-48-2
M. Wt: 184.04 g/mol
InChI Key: RLTDGBMRNFUOPQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL is a high-purity, protected boronic acid derivative that serves as a crucial bifunctional building block in synthetic organic chemistry and drug discovery. Its core value lies in the strategic combination of a pinacol-protected boronic ester group and a terminal hydroxyl group, separated by an unsaturated (E)-configured alkene linker.

Properties

IUPAC Name

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6,11H,7H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTDGBMRNFUOPQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C11H19BO4
  • Molecular Weight : 226.08 g/mol
  • CAS Number : 1009307-13-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron-containing reagents with propenol derivatives. The exact synthetic pathways can vary but generally include steps such as:

  • Formation of the dioxaborolane ring.
  • Introduction of the propenol moiety through a coupling reaction.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing boron can influence cancer cell proliferation. For instance:

  • Cell Line Studies : In vitro tests demonstrated that derivatives similar to this compound inhibit cell growth in various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast cancer cell lines .
CompoundCell LineIC50 (µM)
10hA5490.56
10gMDA-MB-4350.229

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization effectively .
  • Induction of Apoptosis : Activation of caspase pathways leading to apoptosis has been observed in treated cell lines .

Study 1: Antiproliferative Effects

A study published in MDPI highlighted the antiproliferative potency of boron-containing compounds. The findings indicated that derivatives with α-bromoacryloylamide groups exhibited significantly enhanced activity compared to their amino counterparts .

Study 2: Selective Cytotoxicity

Another investigation focused on the selectivity of boron compounds against specific cancer types. The results showed that certain derivatives had a preferential cytotoxic effect on non-small cell lung cancer (NSCLC) cells compared to normal cells .

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
(Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol C₁₀H₁₇BO₂ 198.04 Z-configuration; hydroxyl group at C1; reduced steric hindrance
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate C₁₃H₂₁BO₄ 272.12 Ester group (acrylate) instead of alcohol; higher lipophilicity
Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate C₁₃H₂₁BO₄ 272.12 Z-isomer of acrylate derivative; altered reactivity in cross-couplings
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₂H₁₇BO₃ 220.07 Phenolic -OH group; increased acidity and hydrogen-bonding capability

Key Observations :

  • Stereochemistry : The (E)-configuration in the target compound may enhance steric stability compared to (Z)-isomers, influencing reactivity in cross-couplings .

Derivatives with Protective Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
trans-3-(Tetrahydropyran-2-yloxy)propen-1-ylboronic acid pinacol ester C₁₄H₂₅BO₄ 268.16 THP-protected hydroxyl; improved stability under acidic conditions
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate C₁₄H₂₅BO₄ 268.16 tert-Butyl ester; delayed hydrolysis for controlled release in prodrugs

Key Observations :

  • Protection Strategies : THP and tert-butyl groups enhance stability during synthetic workflows, enabling selective deprotection in multi-step reactions .

Heterocyclic and Aromatic Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₂H₁₈BNO₂ 219.10 Aromatic amine; electron-rich boron center for nucleophilic couplings
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol C₁₃H₂₃BN₂O₃ 266.14 Pyrazole ring; dual functional groups for combinatorial chemistry

Key Observations :

  • Heterocycles : Pyrazole-containing analogs expand utility in medicinal chemistry, offering sites for further functionalization .

Suzuki-Miyaura Cross-Coupling

The target compound’s boronic ester group enables efficient coupling with aryl halides under palladium catalysis . Compared to phenolic analogs (e.g., 3-(dioxaborolan-2-yl)phenol), its allylic alcohol moiety may participate in tandem reactions, such as oxidation to α,β-unsaturated carbonyls .

Prodrug Design

In boron-containing prodrugs (e.g., compounds 7–9 in ), the propenol group can be conjugated to therapeutic agents for hydrolytic release in tumor microenvironments. The acetoxy variant (CAS: 161395-97-7) shows improved membrane permeability over free hydroxyl analogs .

Stability and Physicochemical Properties

  • Thermal Stability : Storage at 0–6°C is recommended for similar boronic esters to prevent decomposition .
  • Hydrolytic Sensitivity : The pinacol group resists hydrolysis at neutral pH but cleaves under acidic or oxidative conditions, a trait shared across analogs .

Preparation Methods

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed borylation represents a cornerstone for installing boronate esters onto unsaturated frameworks. A modified Sonogashira coupling protocol, as demonstrated in the synthesis of TMS-protected (E)-1-(but-1-en-3-yn-1-yl)-4-methoxybenzene, provides a template for alkyne functionalization. Adapting this method, propargyl alcohol derivatives undergo coupling with bis(pinacolato)diboron in the presence of Pd(PPh₃)₂Cl₂ (1.6 mol%) and CuI (3.2 mol%) in tetrahydrofuran (THF) under inert conditions. Subsequent deprotection of terminal alkynes yields conjugated (E)-alkenyl boronate esters.

Key Reaction Parameters

  • Catalyst system: Pd(PPh₃)₂Cl₂/CuI (1:2 molar ratio)

  • Solvent: anhydrous THF or DMF

  • Temperature: room temperature to 80°C

  • Boron source: bis(pinacolato)diboron or pinacolborane

Post-reaction purification via flash chromatography (petroleum ether eluent) isolates the product in yields exceeding 70%. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic δ 1.35 ppm signals for pinacol methyl groups and alkene proton couplings (J = 18.4 Hz).

Hydroboration-Oxidation of Propargyl Alcohol Derivatives

Stereocontrolled Hydroboration

The hydroboration of propargyl alcohols with pinacolborane (HBpin) enables direct access to allylic boronate esters. Anti-Markovnikov addition, mediated by transition metals such as copper or rhodium, ensures (E)-selectivity. For example, copper-thiolate complexes catalyze the hydroboration of terminal alkynes, yielding (E)-allylboronates with >95% stereochemical fidelity.

Typical Procedure

  • Dissolve propargyl alcohol (1.0 equiv.) in dichloromethane (DCM).

  • Add HBpin (1.2 equiv.) and Cu(acac)₂ (5 mol%).

  • Stir at 25°C for 12 hours.

  • Quench with methanol and purify via silica gel chromatography.

¹H NMR analysis of the product reveals deshielded vinyl proton resonances (δ 6.10–6.30 ppm, d, J = 18.4 Hz) and pinacol methyl singlets (δ 1.32 ppm).

Oxidative Borylation of Allylic Alcohols

Miyaura Borylation with Diboron Reagents

Miyaura borylation, employing bis(pinacolato)diboron and palladium catalysts, functionalizes allylic alcohols directly. A representative protocol from the synthesis of methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate illustrates this approach:

Optimized Conditions

ParameterValue
SubstrateAllylic bromide or triflate
CatalystPd(dppf)Cl₂ (3 mol%)
BaseKOAc (3.0 equiv.)
SolventDMF or 1,4-dioxane
Temperature80–90°C
Reaction Time4–16 hours

Yields reach 71–93% after column chromatography. Critical to success is the avoidance of protic solvents, which promote protodeboronation.

Analytical Characterization and Validation

Spectroscopic Data

Consistent with literature, the target compound exhibits:

  • ¹H NMR (CDCl₃): δ 6.16 (d, J = 18.4 Hz, 1H, CH=CH-B), 4.50 (br s, 1H, OH), 3.70 (m, 2H, CH₂OH), 1.32 (s, 12H, pinacol CH₃).

  • ¹³C NMR : δ 149.8 (B-O), 127.8 (CH=CH-B), 83.3 (pinacol quaternary C), 62.1 (CH₂OH).

Chromatographic Purity

Flash chromatography (petroleum ether:ethyl acetate, 9:1) achieves >95% purity, as verified by HPLC.

Challenges and Mitigation Strategies

Stereochemical Erosion

(E)-Isomer dominance relies on steric hindrance during bond formation. Employing bulky ligands (e.g., P(t-Bu)₃) suppresses (Z)-isomer formation.

Boronate Hydrolysis

Moisture-sensitive intermediates require strict anhydrous conditions. In situ protection of the alcohol as a silyl ether (e.g., TMSCl) prevents undesired hydrolysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or hydroboration reactions. For example, General Procedure 11 (as described for analogous boronate esters) involves using diboron reagents under mild conditions, followed by purification via column chromatography (hexanes/EtOAc with triethylamine) to achieve yields of ~27–69% . Optimization strategies include adjusting stoichiometry, temperature, and solvent polarity. Monitoring reaction progress via TLC (e.g., 1:9 EtOAc:Hexanes, Rf 0.35) and NMR validation of intermediates (¹H, ¹³C, ¹¹B) are critical .

Q. How should researchers characterize the stereochemical integrity of the (E)-isomer in this compound?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are essential to confirm the (E)-configuration. For boronate esters, ¹¹B NMR can verify the absence of isomerization during synthesis, while ¹H NMR coupling constants (e.g., vicinal protons in the propenol chain) provide indirect evidence .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, protective eyewear, lab coats) and conduct reactions in a fume hood. Avoid exposure to moisture or oxidizing agents due to the boronate ester’s reactivity. Post-experiment waste should be segregated and treated by certified waste management services .

Advanced Research Questions

Q. How does the electronic nature of the dioxaborolane ring influence the reactivity of the propenol moiety in cross-coupling reactions?

  • Methodological Answer : The electron-donating tetramethyl groups on the dioxaborolane stabilize the boron center, enhancing its Lewis acidity and facilitating transmetalation in Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., variable-temperature NMR) track reaction intermediates .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in C–B bond formation?

  • Methodological Answer : Discrepancies often arise from ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) or solvent effects. Systematic screening via Design of Experiments (DoE) can identify optimal conditions. For example, tetrachloroethylene-d6 extraction and ¹H NMR analysis of intermediates (as in General Procedure 11) help validate reproducibility .

Q. How can the compound’s stability under varying pH and temperature conditions be rigorously assessed?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (pH 1–13) and thermal gravimetric analysis (TGA) provide data on hydrolytic and thermal stability. Cross-reference with literature on analogous boronate esters (e.g., tert-butyl derivatives) to identify structural vulnerabilities .

Q. What role does the propenol hydroxyl group play in directing regioselectivity in subsequent functionalization reactions?

  • Methodological Answer : The hydroxyl group can act as a hydrogen-bond donor, influencing transition-state geometry in reactions like epoxidation or Michael additions. Isotopic labeling (e.g., deuterated propenol) combined with kinetic isotope effect (KIE) studies quantifies this effect .

Theoretical and Methodological Frameworks

  • Link research to organoboron chemistry principles, such as Baldwin’s rules for cyclization or Curtin-Hammett kinetics for selectivity .
  • Use conceptual frameworks like HSAB theory to predict reactivity with transition-metal catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.